N-Methylpyridine-3-sulfonamide
Overview
Description
N-Methylpyridine-3-sulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their use in various pharmaceutical applications. The compound features a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methyl group attached to the nitrogen atom of the pyridine ring and the sulfonamide group at the 3-position indicates that it is a derivative of pyridine with potential biological activity .
Synthesis Analysis
Scientific Research Applications
Tuberculosis Research
N-Methylpyridine-3-sulfonamide has been identified as a potent and species-selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), a key enzyme in the metabolism and detoxification processes of the bacteria. This finding is significant for tuberculosis treatment, as the deletion of Lpd in Mycobacterium tuberculosis drastically impairs its ability to establish infection. The sulfonamides demonstrated low nanomolar affinity and selectively targeted the lipoamide channel, different from the NAD⁺/NADH pocket targeted by other inhibitors. However, their inability to accumulate in Mycobacterium tuberculosis to effective levels limits their practical use in treating tuberculosis (Bryk et al., 2013).
Complexation with Metal Ions
Research has shown that sulfonamides, including N-Methylpyridine-3-sulfonamide derivatives, can complex with metal ions like Nickel (II) and Iron (II). These complexes have potential applications in the pharmaceutical and chemical industries due to their increased biological and catalytic potential. The sulfonamide acts as a neutral ligand towards these metal ions, and the complexation process involves changes in the frequency bands of the compounds, indicating electron transfer from the ligand to the metal's d-orbitals (Orie et al., 2021).
Drug Absorption Studies
Studies on the absorption of isomeric N1-heterocyclic sulfonamides, including N-methyl sulfonamides, from the rat small intestines have been conducted to understand their physicochemical properties and absorption characteristics. These studies help in predicting the behavior of these compounds in biological systems, which is crucial for drug development (Kitao et al., 1973).
Antibiotic Detoxification
In the context of antibiotic detoxification, N-Methylpyridine-3-sulfonamide derivatives have been investigated. One study examined the in vitro non-enzymatic reaction of nitroso compounds with reduced glutathione, where N-hydroxy-sulfonamide was identified as a new binding form. This mechanism is significant for understanding the detoxification pathways of toxic arylamines, which are prevalent in environments like the liver or kidney (Umemoto et al., 1988).
Synthesis of Secondary and Tertiary Sulfonamides
N-Methylpyridine-3-sulfonamide derivatives have been synthesized through reactions involving 3-bromopyridine and various primary and secondary alkyl and aryl sulfonamides. These reactions, catalyzed by specific metal ions, yield N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. Such synthetic methodologies are crucial for producing novel compounds with potential applications in pharmaceuticals (Han, 2010).
Safety And Hazards
Future Directions
There is ongoing research into the use of sulfonamides in the treatment of various conditions. For instance, a novel synthetic inhibitor of Rab27aSlp(s) interaction, which is a sulfonamide, has been found to suppress tumor cell invasion and metastasis . This highlights the potential for future applications of sulfonamides in medical treatments.
properties
IUPAC Name |
N-methylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-7-11(9,10)6-3-2-4-8-5-6/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJKIEGKFXYPIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305511 | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpyridine-3-sulfonamide | |
CAS RN |
4847-34-1 | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4847-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-3-pyridinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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